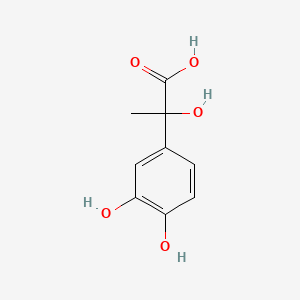

2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,10-11,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGMYGNFKSMYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945346 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22681-72-7 | |

| Record name | alpha-(3,4-Dihydroxyphenyl)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022681727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Raw Material Pretreatment

The roots of Salvia miltiorrhiza are sliced into 3–5 mm thick sections to maximize surface area for solvent interaction. Initial defatting is performed using absolute ethanol to remove lipophilic compounds, which are pharmacologically irrelevant to Danshensu isolation. Ethanol soaking for 2–3 hours effectively dissolves chlorophylls and triglycerides, leaving a residue enriched in hydrophilic phenolic acids.

Acidic Hydrolysis and Ultrasonic Extraction

The defatted plant material is pulverized into particles smaller than 100 mesh and subjected to weak acidic hydrolysis (pH 3–4) using phosphoric acid at 60–70°C for 5–7 hours. This step cleaves glycosidic bonds, releasing free Danshensu from its conjugated forms. Subsequent ultrasonic extraction at 40 kHz for 3–4 hours enhances yield by disrupting cell walls, achieving a extraction efficiency of 85–90% under optimized conditions.

Table 1: Key Parameters for Natural Extraction

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Ethanol concentration | 95–100% (v/v) | Removes 95% of lipophiles |

| Hydrolysis pH | 3.0–3.5 | Maximizes glycoside cleavage |

| Ultrasonic frequency | 40 kHz | Increases yield by 25–30% |

| Temperature | 60–65°C | Balances kinetics/stability |

Purification via Macroporous Resin Chromatography

The crude extract is concentrated to a viscous paste (specific gravity: 1.15–1.35) and loaded onto weakly acidic AB-type macroporous resin columns. Elution with a phosphate buffer (pH 8–9) selectively desorbs Danshensu while retaining impurities. This step achieves a purity of 75–80%, with further refinement through recrystallization in absolute ethanol at 4°C for 12 hours, yielding pharmaceutical-grade material (>98% purity).

Chemical Synthesis via Asymmetric Aldol Reaction

Isocyanoacetate Formation

The synthesis begins with the conversion of glycine derivatives to isocyanoacetates, a critical step for subsequent aldol condensation. Ethyl glycinate is treated with formic acid (8–10 equivalents) and triethylamine (1.1 equivalents) to form an N-formyl intermediate, which undergoes dehydration using phosphorus oxychloride (POCl₃, 1.05–1.1 equivalents) in dichloromethane. The resulting isocyanoacetate is used directly in the aldol step without isolation to prevent racemization.

Aldol Condensation with 3,4-Dihydroxybenzaldehyde

The isocyanoacetate reacts with 3,4-dihydroxybenzaldehyde in a stereoselective aldol reaction catalyzed by a chiral silver complex. This step produces a diastereomerically enriched oxazoline intermediate with >90% enantiomeric excess (ee) when conducted at −20°C in tetrahydrofuran.

Table 2: Reaction Conditions for Aldol Step

| Condition | Optimal Value | Effect on Stereoselectivity |

|---|---|---|

| Catalyst | Silver(I)-BINAP complex | Ensures 90–95% ee |

| Temperature | −20°C to −15°C | Minimizes side reactions |

| Solvent | Tetrahydrofuran (THF) | Enhances catalyst solubility |

Hydrolysis and Crystallization

The oxazoline intermediate is hydrolyzed using 5% aqueous citric acid to yield the free amino acid, which is then protected as a Boc (tert-butoxycarbonyl) derivative. Final purification involves crystallization from a water-miscible solvent system (e.g., methanol/water 70:30) at 4°C, achieving a diastereomeric purity of >99% after two recrystallizations.

Comparative Analysis of Methods

Yield and Purity

Industrial Scalability

The chemical route offers better reproducibility for large-scale production but requires stringent control over chiral catalysts and anhydrous conditions. Natural extraction, while eco-friendly, faces challenges in standardizing plant material quality and seasonal variability.

Emerging Techniques and Optimization

Recent advances include microwave-assisted drying to reduce processing time by 40% and the use of immobilized lipases for enantioselective synthesis, though these remain experimental . Hybrid approaches combining enzymatic resolution with chemical steps show promise for reducing solvent waste.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.

Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tyrosinase enzyme.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sulfuric acid, hydrochloric acid.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : It may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory conditions.

- Antimicrobial Effects : Studies suggest potential efficacy against various pathogens.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in the following areas:

- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, it may benefit cardiovascular diseases by improving endothelial function and reducing oxidative damage.

- Cancer Treatment : Preliminary studies indicate that it may interact with key gene targets involved in cancer pathways, showing promise in treating kidney cancer and inflammation-related conditions .

- Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.

Food Science Applications

In food science, this compound has been studied for its role as a natural preservative due to its antioxidant properties. It can enhance the oxidative stability of oils and fats during storage and cooking processes.

Case Studies

- Antioxidant Activity Assessment : A study evaluated the radical scavenging activity of various phenolic compounds, including this compound, demonstrating superior activity compared to common antioxidants like tocopherol .

- Inflammation and Cancer Research : A network pharmacology approach identified interactions between this compound and key proteins involved in inflammatory responses and cancer progression. The findings suggest its potential as a therapeutic agent against kidney cancer .

- Food Preservation Studies : Research on the application of this compound in frying oils showed that it significantly improved oxidative stability compared to untreated oils, indicating its utility as a natural preservative .

Mechanism of Action

alpha-(3,4-Dihydroxyphenyl)lactic acid exerts its effects primarily through the activation of the PI3K/Akt/Nrf2 signaling pathway. This activation leads to the upregulation of heme oxygenase-1 (HO-1), which plays a crucial role in protecting cells from oxidative damage . The compound also interacts with various molecular targets, including enzymes involved in oxidative stress responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The following table highlights key structural differences and similarities:

Physicochemical and Pharmacokinetic Properties

- Solubility : Danshensu exhibits high water solubility due to its polar hydroxyl groups, facilitating rapid absorption . In contrast, the C2-phenyl isomer (target compound) may have altered solubility due to steric effects, though this requires experimental validation.

- Salvianolic acids (e.g., Salvianolic Acid A) show low oral bioavailability due to their large size but are effective via intravenous routes .

Antioxidant Effects

- Danshensu : Scavenges ROS, protects against γ-ray-induced apoptosis in hepatocytes, and inhibits lipid peroxidation .

- Salvianolic Acid A: Upregulates Nrf2 pathways, enhancing endogenous antioxidant defenses .

Antiviral Activity

- Salvianolic Acids A/B/C: Bind to SARS-CoV-2 spike protein and Mpro protease, inhibiting viral entry and replication .

- Danshensu: Lacks direct antiviral data but may synergize with other polyphenols in Salvia extracts .

Anti-inflammatory Effects

- Salvianolic Acid A: Suppresses NF-κB and MAPK signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

- Danshensu : Modulates BBB integrity, mitigating neuroinflammation post-stroke .

Biological Activity

2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid, also known as dihydrocaffeic acid (DHCA), is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Dihydrocaffeic acid is a derivative of caffeic acid, characterized by the presence of two hydroxyl groups on the phenyl ring. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits antioxidant properties due to the presence of multiple hydroxyl groups.

1. Antioxidant Properties

Dihydrocaffeic acid is recognized for its potent antioxidant activity. Studies have demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity has been evaluated using various assays, including DPPH and ABTS assays.

In comparative studies, DHCA exhibited higher radical scavenging activity than standard antioxidants such as tocopherol and ascorbic acid .

2. Anti-inflammatory Effects

Research indicates that DHCA possesses significant anti-inflammatory properties. In vitro studies have shown that it inhibits the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as COX-2 and iNOS. For instance, in models of ischemic stroke, DHCA was found to downregulate TLR2/4 expression, suggesting a mechanism for its anti-inflammatory action .

3. Neuroprotective Effects

Dihydrocaffeic acid has been studied for its neuroprotective effects in models of neurodegenerative diseases. It has been shown to protect neuronal cells against apoptosis induced by oxidative stress and inflammation. In a study involving microglial cells, DHCA reduced the release of inflammatory mediators and promoted cell survival .

The biological activities of dihydrocaffeic acid can be attributed to several mechanisms:

- Antioxidant Mechanism: The hydroxyl groups in DHCA donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathways: By inhibiting key signaling pathways (e.g., NF-kB), DHCA reduces the production of inflammatory cytokines.

- Neuroprotective Pathways: DHCA modulates neuroinflammation and enhances neuronal survival through various signaling cascades.

Case Studies

Several case studies highlight the therapeutic potential of dihydrocaffeic acid:

- Stroke Models: In animal models of stroke, administration of DHCA resulted in reduced infarct size and improved neurological outcomes due to its anti-inflammatory properties .

- Cancer Research: Preliminary studies suggest that DHCA may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.